4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11(2)10-18-17(22)16-14(23-4)9-15(21)20(19-16)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUXITUMJPCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyridazine ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
N-Alkylation: The N-(2-methylpropyl) group is introduced by reacting the intermediate with 2-methylpropylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl derivative, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide as an anticancer agent. The following sections detail its synthesis, mechanisms of action, and efficacy against cancer cell lines.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves the reaction of substituted pyridazines with appropriate amines and carboxylic acids. The resulting derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives with similar structures exhibit IC50 values significantly lower than standard chemotherapeutics, suggesting a strong potential for further development in cancer treatment .
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation. Specific derivatives have been tested against breast and colon cancer cells, showing enhanced activity compared to traditional agents like doxorubicin .
- Mechanistic Insights : The compound's mechanism appears to involve the disruption of cellular signaling pathways associated with cancer cell survival and proliferation. This includes modulation of apoptosis-related proteins, leading to increased rates of programmed cell death in malignant cells .
Agricultural Applications
Beyond its medicinal uses, this compound has been explored for its herbicidal properties.
Herbicide Development
Recent patents have proposed formulations incorporating this compound as a key ingredient in herbicides. Its efficacy against specific weed species has been documented, making it a candidate for developing new agricultural chemicals that are both effective and environmentally friendly .
Efficacy Studies
Field trials have indicated that formulations containing this compound demonstrate significant weed control while minimizing harm to surrounding crops. This dual functionality makes it an attractive option for sustainable agricultural practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but common targets include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
(i) N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide ()
- Structure : Shares the pyridazine-3-carboxamide core but differs in substituents:
- 1-methyl group instead of 1-(4-methylphenyl).
- N-(4-methoxyphenyl) instead of N-(2-methylpropyl).
- Molecular Formula : C₁₃H₁₃N₃O₃ (vs. C₁₇H₂₁N₃O₃ for the target compound).
- Activity: No functional data are provided in .
(ii) Impurities Listed in
The impurities (e.g., MM0002.11, MM0002.28) are structurally unrelated to pyridazines.
(iii) DM-20 ()
A pyrrole-carboxamide derivative with a trifluoromethylbenzyl group. While it shares a carboxamide functional group, its core structure (pyrrole vs. pyridazine) and substituents are distinct.
Key Limitations
Proposed Research Directions
To address the query comprehensively, the following steps would be required:
Synthesis and Characterization : Obtain NMR, HPLC, and mass spectrometry data for the target compound.
In Silico Studies : Compare binding affinities or pharmacokinetic properties with analogues using computational tools.
Biological Assays : Evaluate activity against relevant targets (e.g., kinases, enzymes) and contrast with pyridazine derivatives like N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide .
Biological Activity
The compound 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of herbicidal applications and as a potential therapeutic agent. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 288.35 g/mol
Herbicidal Activity
Research indicates that derivatives of pyridazine compounds, including the target compound, exhibit herbicidal properties. The patent WO2020161209A1 describes various fused pyridazine compounds that demonstrate efficacy as herbicides. The mechanism of action typically involves inhibition of specific enzymatic pathways in plants, leading to growth suppression or death .
Study on Structural Analogues
A study focused on structural analogues of pyridazine derivatives highlighted their potential as anticancer agents. The findings suggested that these compounds could inhibit tubulin polymerization, a critical process for cancer cell division . Although not directly studying our compound, these findings indicate a promising avenue for further investigation.
Mechanistic Insights
In vitro studies have shown that similar compounds can induce apoptosis through activation of caspases and upregulation of death receptors . These pathways are crucial for developing therapeutic agents targeting cancer cells.
Research Findings Summary Table
| Study | Compound | Biological Activity | Mechanism |
|---|---|---|---|
| Patent WO2020161209A1 | This compound | Herbicidal | Enzymatic inhibition |
| Study on Pyridazine Analogues | Various Pyridazines | Anticancer | Tubulin polymerization inhibition |
| Research on Apoptosis Induction | Related Compounds | Induction of apoptosis | Caspase activation |
Q & A
Basic: What are the typical synthetic routes for synthesizing 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
Nucleophilic substitution to introduce the 4-methylphenyl group.
Carboxamide coupling using reagents like EDCI or DCC to attach the 2-methylpropylamine moiety.
Oxidation or cyclization to form the pyridazinone core.
Key factors include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity ), temperature control (60–80°C for optimal coupling efficiency ), and catalysts (e.g., palladium for cross-coupling reactions ). Post-synthesis purification via column chromatography or recrystallization is critical .
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and electronic environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, particularly for verifying the pyridazinone ring conformation .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 370.16) and fragmentation patterns .
Advanced: How can researchers optimize the reaction yield during synthesis?
Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency by stabilizing transition states .
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling steps with yields >75% .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
- Reagent Stoichiometry: A 1.2:1 molar ratio of amine to carboxylic acid derivatives reduces unreacted intermediates .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Orthogonal Techniques: Pair in vitro enzyme inhibition assays with in silico docking studies to validate target interactions .
- Metabolic Profiling: Assess stability in liver microsomes to distinguish intrinsic activity from metabolic artifacts .
Basic: What structural features influence pharmacological activity?
Answer:
- Methoxy Group (4-position): Enhances lipophilicity and membrane permeability, critical for CNS penetration .
- Carboxamide Linkage: Facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
- 4-Methylphenyl Substituent: Modulates electronic effects on the pyridazinone ring, altering binding affinity .
Advanced: How can computational modeling study this compound’s mechanism?
Answer:
- Molecular Docking: Predict binding poses in target proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina .
- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with IC50 data to design derivatives .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate carboxamide derivatives .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
- HPLC: Reverse-phase C18 columns resolve closely related impurities (e.g., de-methylated byproducts) .
Advanced: How is metabolic stability assessed experimentally?
Answer:
- Liver Microsome Assays: Incubate the compound with NADPH-supplemented microsomes (human or rodent) and quantify parent compound decay via LC-MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
- Plasma Stability Tests: Monitor degradation in plasma (37°C, 24h) to evaluate susceptibility to esterases .
Basic: How do electron-donating substituents affect reactivity?
Answer:
- Methoxy Group: Increases electron density on the pyridazinone ring, enhancing electrophilic substitution at the 5-position .
- Methyl Group (4-methylphenyl): Steric effects slow hydrolysis of the carboxamide bond .
- Electron-Rich Aromatic Rings: Improve solubility in polar solvents but may reduce blood-brain barrier penetration .
Advanced: What methodologies assess target selectivity?
Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [3H]-naloxone for opioid receptors) to measure Ki values across related targets .
- Kinase Profiling Panels: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Proteomic Profiling: SILAC-based mass spectrometry quantifies protein binding partners in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
